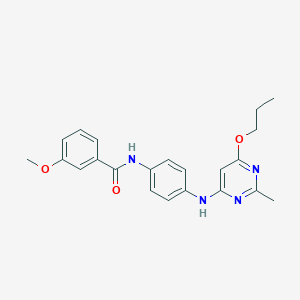

3-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide

Description

Properties

IUPAC Name |

3-methoxy-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-4-12-29-21-14-20(23-15(2)24-21)25-17-8-10-18(11-9-17)26-22(27)16-6-5-7-19(13-16)28-3/h5-11,13-14H,4,12H2,1-3H3,(H,26,27)(H,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQYNPIJVFSIKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide typically involves multiple steps, including the formation of the benzamide core and the subsequent attachment of the pyrimidinyl and methoxy groups. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and boronic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 3-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide is in cancer research. The compound has been studied for its ability to inhibit specific enzymes that are overexpressed in tumor cells, particularly carbonic anhydrase IX. This enzyme plays a critical role in maintaining intracellular pH levels, which are often disrupted in cancerous cells.

Mechanism of Action:

By inhibiting carbonic anhydrase IX, the compound disrupts pH homeostasis, leading to reduced proliferation and increased apoptosis in cancer cells. This mechanism highlights its potential as an anticancer therapeutic agent.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against targets involved in metabolic disorders such as diabetes and neurodegenerative diseases. Its structural similarity to other known inhibitors suggests potential applications in treating conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD).

Case Study:

In silico studies have indicated that derivatives of this compound can effectively inhibit α-glucosidase and acetylcholinesterase enzymes, which are crucial for glucose metabolism and neurotransmitter regulation, respectively .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several organic synthesis techniques that ensure high yield and purity. Analytical methods such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure.

Synthesis Overview:

- Starting Materials: The synthesis begins with readily available precursors.

- Reaction Conditions: Careful control of temperature, solvent choice, and reaction time is essential.

- Purification: The final product is purified using chromatographic techniques.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption characteristics for this compound. However, detailed toxicological assessments are necessary to evaluate its safety profile before clinical application.

Mechanism of Action

The mechanism by which 3-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may act by inhibiting or activating these targets. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy Chain Variations in Benzamide-Pyrimidine Hybrids

Compounds with variable alkoxy chain lengths on the pyrimidine or phenyl rings exhibit distinct physicochemical and pharmacological profiles:

Key Findings :

Pyrimidine Core Modifications in Benzamide Derivatives

Pyrimidine ring substitutions significantly influence bioactivity:

Key Findings :

Heterocyclic and Linker Variations

Pyridine vs. Pyrimidine Linkages

- 3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide (PubChem CID 2263271) replaces the pyrimidine with a pyridine ring. Pyridine-based analogs exhibit lower hydrogen-bonding capacity (2 H-bond acceptors vs. 4 in the target) but comparable logP values (~3.4) .

Triazine-Based Analogs

- N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...triazin-2-yl}-...butylamide () uses a triazine core. These compounds are bulkier (molecular weight >600 g/mol) and may face challenges in drug-likeness .

Research Implications and Limitations

- Target Compound Advantages: Propoxy chain balances solubility and lipophilicity. Methyl and amino groups enhance metabolic stability and target engagement.

- Limitations: No direct bioactivity data for the target compound in provided evidence; comparisons are inferred from structural analogs. Synthetic routes (e.g., use of caesium carbonate in pyrimidine derivatives ) may differ, affecting scalability.

Biological Activity

3-Methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide, a novel compound, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C20H24N4O2

- Molecular Weight : 356.43 g/mol

- CAS Number : 946202-04-6

The compound features a methoxy group and a pyrimidine moiety, which are crucial for its biological activity.

Research indicates that compounds similar to this compound exhibit broad-spectrum antiviral and anticancer properties. The proposed mechanisms include:

- Inhibition of Viral Replication : Studies have shown that derivatives of benzamide can inhibit the replication of viruses such as Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), a host restriction factor that blocks viral replication .

- Anticancer Activity : The compound may also exert cytotoxic effects against cancer cell lines. In particular, N-(phenylcarbamothioyl)-benzamide derivatives have demonstrated significant activity against MCF-7 breast cancer cells, suggesting potential applications in oncology .

Table 1: Biological Activity Summary

| Activity Type | Target Disease/Cell Line | Efficacy (IC50) | Reference |

|---|---|---|---|

| Antiviral | Hepatitis B Virus | Not specified | |

| Anticancer | MCF-7 Breast Cancer | 0.27 mM | |

| Anti-inflammatory | Various | Not specified |

Case Study 1: Antiviral Efficacy

In a study focused on anti-HBV activity, a derivative similar to this compound was synthesized and evaluated. The results indicated that the compound significantly inhibited HBV replication in vitro, correlating with increased levels of A3G within HepG2 cells . This suggests that the compound could serve as a lead for developing new antiviral therapies.

Case Study 2: Anticancer Potential

Another investigation assessed the cytotoxic effects of benzamide derivatives on MCF-7 cells. The study found that certain derivatives exhibited IC50 values lower than conventional chemotherapeutics, indicating enhanced potency against breast cancer cells . This highlights the potential for further development of this class of compounds in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.